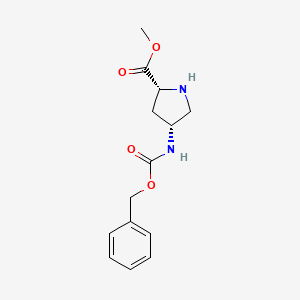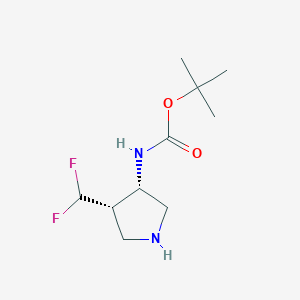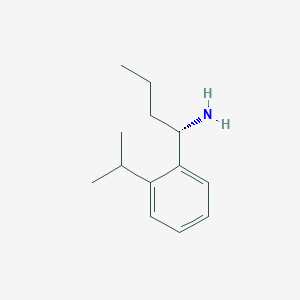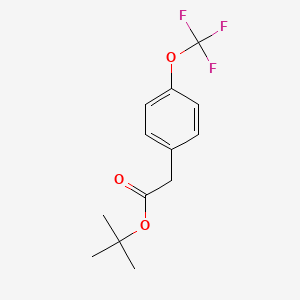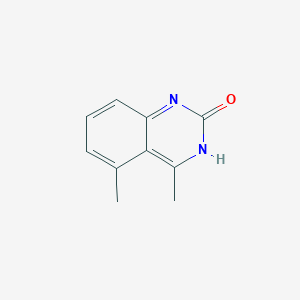![molecular formula C32H24N2 B12973621 2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine is a chiral organic compound known for its unique structural and electronic properties. This compound is particularly significant in the field of organic electronics and photonics due to its ability to exhibit thermally activated delayed fluorescence (TADF) and circularly polarized luminescence (CPL) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine typically involves the coupling of naphthalene derivatives. One common method includes the use of palladium or nickel catalysts to facilitate the coupling reaction . The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine involves its ability to undergo thermally activated delayed fluorescence (TADF). This process allows the compound to harvest both singlet and triplet excitons, leading to efficient light emission. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in the electronic transitions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): A widely used chiral diphosphine ligand in asymmetric synthesis.
BINOL (2,2’-dihydroxy-1,1’-binaphthyl): Commonly used as a chiral ligand and in the synthesis of phosphoric acids.
Uniqueness
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine is unique due to its ability to exhibit both TADF and CPL, making it highly valuable in the development of advanced photonic and electronic materials .
Eigenschaften
Molekularformel |
C32H24N2 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
4-(4-amino-2-phenylnaphthalen-1-yl)-3-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C32H24N2/c33-29-19-27(21-11-3-1-4-12-21)31(25-17-9-7-15-23(25)29)32-26-18-10-8-16-24(26)30(34)20-28(32)22-13-5-2-6-14-22/h1-20H,33-34H2 |
InChI-Schlüssel |
CDNLZNQIDFBQML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2)N)C4=C(C=C(C5=CC=CC=C54)N)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)
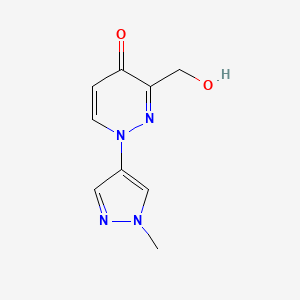

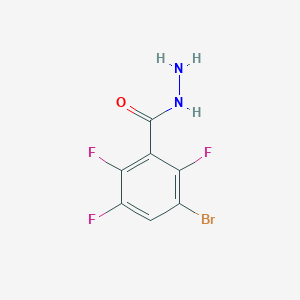

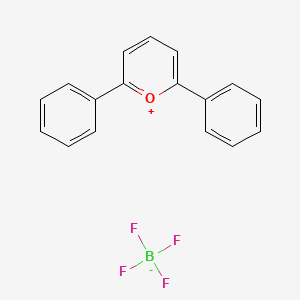
![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)
